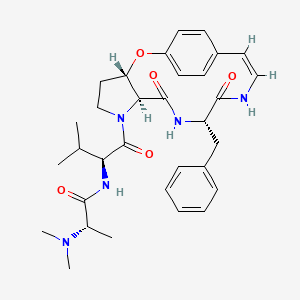

Mauritine A

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H41N5O5 |

|---|---|

Peso molecular |

575.7 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[(3S,7S,10S,13Z)-10-benzyl-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraen-6-yl]-3-methyl-1-oxobutan-2-yl]-2-(dimethylamino)propanamide |

InChI |

InChI=1S/C32H41N5O5/c1-20(2)27(35-29(38)21(3)36(4)5)32(41)37-18-16-26-28(37)31(40)34-25(19-23-9-7-6-8-10-23)30(39)33-17-15-22-11-13-24(42-26)14-12-22/h6-15,17,20-21,25-28H,16,18-19H2,1-5H3,(H,33,39)(H,34,40)(H,35,38)/b17-15-/t21-,25-,26-,27-,28-/m0/s1 |

Clave InChI |

OGCOHPMZUTVUAD-NHFZPNTRSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CC[C@H]2[C@H]1C(=O)N[C@H](C(=O)N/C=C\C3=CC=C(O2)C=C3)CC4=CC=CC=C4)N(C)C |

SMILES canónico |

CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=CC=C(O2)C=C3)CC4=CC=CC=C4)NC(=O)C(C)N(C)C |

Origen del producto |

United States |

Isolation, Characterization, and Structural Elucidation of Mauritine a

Botanical Origin and Distribution of Mauritine A

Cyclopeptide alkaloids, including this compound, are characteristic secondary metabolites found in plants belonging to the Rhamnaceae family, particularly within the Ziziphus genus. nih.govresearchgate.net

Ziziphus Species as Primary Biological Sources

This compound has been reported in several Ziziphus species. Key sources include Ziziphus apetala, Ziziphus mauritiana, and Ziziphus nummularia. nih.govebi.ac.uk Research has specifically isolated this compound from the roots of Ziziphus apetala and Ziziphus mauritiana. ebi.ac.ukacs.orgphcogrev.com Additionally, this compound has been found in the stem bark of Ziziphus jujuba. phcogrev.com

Geographic Localization and Traditional Phytomedicinal Context

Ziziphus species are widely distributed, particularly in arid and semi-arid regions across the globe. globalresearchonline.netcabidigitallibrary.orgmediresonline.org Ziziphus mauritiana, for instance, is native to South and Central Asia and China, and its range extends through the arid and semi-arid areas of India and Pakistan, reaching altitudes over 1500 m in the Himalayas and extending to southern desert regions. cabidigitallibrary.org It is also widely naturalized in tropical locations, including the Indian subcontinent, the Middle East, South Africa, and has been introduced to various other tropical and subtropical countries. globalresearchonline.netcabidigitallibrary.org Ziziphus mauritiana is found in dry and semi-arid climates globally and is a significant wild fruit in India, supporting the livelihoods of rural residents in arid areas. globalresearchonline.net

These Ziziphus species have a long history of use in traditional medicine for treating a variety of ailments. globalresearchonline.netnih.govscispace.com While traditional uses are often associated with the plant parts (fruits, leaves, bark, roots) for conditions like digestive issues, respiratory ailments, fever, inflammation, and skin problems, the presence of cyclopeptide alkaloids like this compound in these plants suggests their potential contribution to some of these traditional applications. globalresearchonline.netnih.govscispace.comstjosephcollege.edu.in For example, Ziziphus mauritiana fruits are consumed fresh, dried, or preserved and are believed to aid digestion and act as a general tonic. stjosephcollege.edu.in Various parts of the tree are used for their supposed medicinal properties. stjosephcollege.edu.in The roots and stems have been traditionally used to treat diarrhea and dysentery. globalresearchonline.net Ziziphus jujuba is used in traditional Chinese medicine as a sedative, and its seeds also contain cyclic peptide alkaloids. phcogrev.com

Advanced Chromatographic and Extraction Methodologies

The isolation of cyclopeptide alkaloids like this compound from complex plant matrices requires specialized extraction and purification techniques.

Comprehensive Extraction Techniques for Alkaloids

Alkaloids are distributed in various parts of Ziziphus plants, including stem bark, leaves, and roots. ebi.ac.ukphcogrev.com Comprehensive extraction techniques are employed to isolate these compounds. Common methods involve the use of solvents with varying polarities. For instance, methanol (B129727) extracts of Ziziphus mauritiana leaves have been investigated. researchgate.net Another study on Ziziphus mauritiana utilized hexane, chloroform (B151607), and methanol for extraction, with chloroform leaves extract showing a high yield percentage. core.ac.uk Acid-base extraction methods are also commonly used to prepare alkaloid fractions from plant material. nih.gov For example, pulverized roots of Ziziphus jujuba were macerated with methanol, and the alkaloid fraction was prepared using an acid-base method. nih.gov Homogenizer-assisted extraction (HAE) and maceration (MAE) using solvents like water and methanol have also been applied to Ziziphus mauritiana leaves and bark, with HAE often yielding higher phenolic content. mdpi.com

High-Resolution Separation and Purification Strategies

Following extraction, high-resolution separation and purification strategies are crucial to isolate pure this compound from the complex mixture of compounds present in the crude extract. Chromatography is the dominant purification method for natural products like alkaloids. discoveracs.org Techniques such as silica (B1680970) gel column chromatography are commonly used, often with increasing polarity of solvent mixtures to elute different compounds. nih.gov Further purification can be achieved using methods like Sephadex LH-20 and preparative HPLC (High-Performance Liquid Chromatography). nih.govbachem.com Reversed-phase HPLC (RP-HPLC) is a standard method for peptide purification, utilizing C18-modified silica as the stationary phase. bachem.com Other chromatographic techniques like ion exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for purification, depending on the properties of the target compound and impurities. cytivalifesciences.com Multicolumn countercurrent solvent gradient purification (MCSGP) is an advanced technique that can reduce solvent consumption and improve yield compared to traditional batch purification. bachem.com

Spectroscopic Techniques in Structural Determination

The structural elucidation of this compound relies heavily on various spectroscopic techniques. These methods provide detailed information about the compound's molecular structure, functional groups, and connectivity.

Key spectroscopic techniques used in the structural determination of cyclopeptide alkaloids, including this compound, typically include:

NMR Spectroscopy (Nuclear Magnetic Resonance): 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are essential for determining the arrangement of atoms and the connectivity within the molecule. researchgate.netnih.gov Extensive NMR spectroscopic analysis is commonly employed to elucidate the structures of isolated alkaloids. nih.gov

Mass Spectrometry (MS): Mass spectrometry, including techniques like EI-MS (Electron Ionization Mass Spectrometry), HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry), FAB-MS (Fast Atom Bombardment Mass Spectrometry), and ESI-MS (Electrospray Ionization Mass Spectrometry), provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and structural fragments. researchgate.netresearchgate.net LC-MS (Liquid Chromatography-Mass Spectrometry) is also a powerful tool for the analysis of extracts and the detection of specific compounds based on their mass-to-charge ratio. mdpi.com

Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present in the molecule by analyzing the vibrations of chemical bonds. researchgate.netiosrjournals.org

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy can provide information about the presence of chromophores, such as the characteristic styrylamine (B14882868) chromophore found in 13-membered cyclopeptide alkaloids, which typically show absorption bands around 270 and 320 nm. nih.goviosrjournals.org

The combination of data obtained from these spectroscopic methods, often complemented by chemical methods and comparison with known compounds, allows for the complete and unambiguous determination of the structure of this compound, including its stereochemistry. ebi.ac.ukacs.orgresearchgate.netresearchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HMBC, HSQC, and ROESY), is a primary tool for determining the planar structure and assigning stereochemistry to this compound. researchgate.netresearchgate.netnih.govuliege.bemdpi.comjubilantbiosys.com Comparison of NMR data with literature values for known cyclopeptide alkaloids, including this compound whose structure has been established by methods like X-ray diffraction analysis and synthesis, is crucial for structural confirmation. researchgate.net Specific NMR experiments, such as ROESY correlations, are particularly valuable for revealing relative stereoconfigurations within the molecule. researchgate.net

Complementary Spectroscopic Characterization Methods

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as characteristic bands for hydroxyl and carbonyl groups. uliege.be UV-Visible (UV-Vis) spectrophotometry can also be used, particularly when coupled with HPLC-DAD, to detect the compound based on its chromophores. researchgate.netnih.gov Optical rotation measurements provide information about the stereochemistry of the molecule. uliege.be

Data from spectroscopic analyses are compiled to build a complete picture of the this compound structure. For instance, HR-EI-MS data can provide a molecular ion peak corresponding to the calculated molecular formula, while NMR spectra reveal the arrangement of atoms and their connectivities. researchgate.netuliege.be

Here is a summary of spectroscopic techniques and their applications in the characterization of this compound:

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Proton environments, coupling constants |

| ¹³C NMR | Carbon skeleton, functional group types |

| 2D NMR (COSY, HMBC, HSQC, ROESY) | Connectivity, correlations between nuclei, stereochemistry |

| ESI-MS | Molecular weight, presence of ionizable species |

| HRMS | Accurate mass, elemental composition, molecular formula |

| IR | Presence of functional groups (e.g., OH, C=O) |

| UV-Vis | Detection based on chromophores |

| Optical Rotation | Information about stereochemistry |

Detailed research findings often include tables of NMR chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C nuclei, as well as HRMS data showing the measured and calculated mass-to-charge ratios ([M+H]⁺ or other adducts) and the corresponding molecular formula.

Chemical Synthesis and Derivatization of Mauritine a

Retrosynthetic Approaches and Fragment Disconnections for Mauritine A

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, more readily accessible fragments. A key disconnection strategy focuses on the macrocyclic ether linkage, which is often formed late in the synthesis. This approach aims to simplify the complex cyclophane structure into a linear peptide precursor and a phenolic component. Another crucial disconnection point is the amide bond that closes the peptide ring. Designing disconnections that correspond to known, reliable reactions is paramount for a successful synthesis. amazonaws.com The retrosynthetic plan often targets the construction of the 14-membered ring via intramolecular cycloetherification as a pivotal step to ensure regioselectivity and minimize side reactions.

Total Synthesis Strategies for the this compound Core Structure

Total synthesis strategies for the this compound core structure have largely revolved around the formation of the strained 14-membered paracyclophane ring. A unified strategy for the synthesis of mauritines, including this compound, has been developed based on a key intramolecular nucleophilic aromatic substitution (S(N)Ar) reaction for the formation of this strained ring system. researchgate.netnih.gov

Development of Intramolecular Cycloetherification Reactions

Intramolecular cycloetherification reactions, particularly the intramolecular S(N)Ar reaction, are central to the synthesis of the this compound macrocycle. researchgate.netnih.govepfl.ch This reaction facilitates macrocycle formation under relatively mild conditions. Studies have shown that the outcome of this cycloetherification can be independent of the stereochemistry of the peptide backbone, allowing both (1R) and (1S) precursors to cyclize smoothly to yield the corresponding macrocycle. researchgate.netnih.gov Rapid access to biaryl ether-containing macrocycles, such as those found in cyclopeptide alkaloids, has been achieved through the combined use of Ugi four-component reactions (Ugi-4CR) and intramolecular S(N)Ar-based macrocyclization. researchgate.net In these approaches, a nitro group can serve as an activator for the macrocyclization and provide a handle for introducing functional group diversity. researchgate.net

Challenges and Solutions in Macrocyclization of Paracyclophanes

Macrocyclization, especially the formation of strained paracyclophanes like the 14-membered ring in this compound, presents significant synthetic challenges. researchgate.nettranzilla.ruresearchgate.net The rigidity and strain inherent in these systems can cause otherwise reliable reactions to fail. tranzilla.ruresearchgate.net The efficient preparation of macrocycles is challenging due to the high entropic penalty during the ring-closing process. researchgate.net Beyond macrocyclization, the formation of the alkyl-aryl ether bond and the introduction of the styrylamine (B14882868) unit also pose difficulties that need to be addressed during synthesis. tranzilla.ru Novel strategies have been devised to overcome these challenges, including the development of new ring-closing methods. researchgate.net Photochemical macrocyclization has also emerged as a remarkably simple route to strained asymmetric paracyclophanes. nih.gov

Stereocontrolled Synthesis and Diastereoselectivity

Stereocontrolled synthesis is critical in the construction of this compound due to the presence of multiple chiral centers and the potential for planar chirality in the paracyclophane unit. researchgate.nettranzilla.ru While the intramolecular cycloetherification step has been shown to be independent of the peptide backbone stereochemistry, other steps, such as the dehydration of secondary benzylic alcohols, can be configuration-dependent. researchgate.netnih.gov Achieving high diastereoselectivity is a key aspect of synthesizing complex natural products like this compound and its analogs. organic-chemistry.orgnih.govbristol.ac.uk Methodologies that allow for the generation of new stereogenic centers with high diastereoselectivity are valuable in this context. nih.gov

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is important for exploring structure-activity relationships and potentially developing new therapeutic agents. labmanager.comcaltech.edu Divergent synthetic approaches have been utilized to synthesize natural products and their derivatives, allowing for modifications at various positions. researchgate.netlabmanager.com These studies can provide insights into how minor structural variations impact biological activity. labmanager.com Generating libraries of analogs from common synthetic intermediates is a strategy employed in drug discovery efforts. labmanager.comcaltech.edu

Novel Synthetic Methodologies Applicable to Cyclopeptide Alkaloids

The synthesis of cyclopeptide alkaloids, including this compound, has benefited from and stimulated the development of novel synthetic methodologies. Strategies such as the combined use of Ugi four-component reactions and intramolecular S(N)Ar reactions provide rapid access to cyclopeptide alkaloid-like structures. researchgate.net Other macrocyclization strategies, including those based on intramolecular S(N)Ar and Suzuki-Miyaura reactions, have been summarized in the context of synthesizing biaryl ether-containing macrocycles. researchgate.net Copper-catalyzed cyclization reactions have also been explored for alkaloid synthesis. researchgate.net Furthermore, the development of modular total synthesis strategies aims to efficiently generate analogs of natural products for biological studies. caltech.edu

Biosynthetic Pathways of Mauritine a

General Principles of Cyclopeptide Alkaloid Biosynthesis

Cyclopeptide alkaloids are considered ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govbeilstein-journals.orgrsc.org This means their biosynthesis begins with the ribosomal synthesis of a linear precursor peptide. beilstein-journals.orgrsc.org This precursor peptide typically contains an N-terminal leader sequence and a core peptide sequence that will be modified to form the final natural product. beilstein-journals.orgrsc.org

Following ribosomal synthesis, a series of post-translational modifications occur, catalyzed by specific tailoring enzymes. beilstein-journals.orgrsc.org Key transformations in cyclopeptide alkaloid biosynthesis include:

Formation of the macrocyclic ring: This often involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the beta-carbon of another amino acid within the peptide chain. researchgate.netnih.gov Alternatively, carbon-carbon linkages can form in some cyclopeptide alkaloids that lack the beta-phenoxyamine acid component. mdpi.com

Tyrosine modification: The tyrosine residue typically undergoes decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety found in the macrocycle. researchgate.netnih.gov

Other modifications: Additional modifications such as N-methylation, hydroxylation, and the incorporation of unusual amino acids can also occur, contributing to the structural diversity of cyclopeptide alkaloids. uantwerpen.benih.gov

Enzymes involved in these processes can include peptide cyclases, particularly BURP-domain-containing proteins, which have been linked to the formation of side-chain cross-linked cyclopeptides. nih.govbeilstein-journals.org Cytochrome P450 enzymes have also been implicated in modifications like the introduction of 2-oxindole or 3a-hydroxy-hexahydropyrrolo-[2,3-b]indole moieties in tryptophan-containing cyclopeptides. acs.org Non-ribosomal peptide synthetases (NRPS) are involved in the synthesis of some cyclic peptides, although the RiPP pathway appears to be a significant route for many plant cyclopeptide alkaloids. nih.govresearchgate.net

Proposed Biosynthetic Cascade for Mauritine A

Based on the general principles of cyclopeptide alkaloid biosynthesis and the structure of this compound, a proposed biosynthetic cascade can be outlined. This compound is a 14-membered ring cyclopeptide alkaloid containing N,N-dimethylalanine, leucine (B10760876), proline, and a modified tyrosine residue forming the paracyclophane unit. researchgate.netresearchgate.net

The pathway is likely initiated by the ribosomal synthesis of a linear precursor peptide containing the constituent amino acids: alanine (B10760859) (which is subsequently N,N-dimethylated), leucine, proline, and tyrosine. This precursor peptide would contain specific recognition sequences for the modifying enzymes. beilstein-journals.orgrsc.org

The key steps in the proposed cascade would involve:

N,N-dimethylation of the terminal alanine residue.

Hydroxylation of a proline residue to form 3-hydroxyproline (B1217163) (although some Mauritines have proline without this hydroxylation). uantwerpen.be

Formation of the macrocyclic ring, likely through an intramolecular reaction. For this compound, this involves the formation of a 14-membered paracyclophane unit. researchgate.net A crucial step is the ether linkage formation between the phenolic oxygen of tyrosine and a carbon atom on another amino acid. researchgate.netnih.gov

Modification of the tyrosine residue, including decarboxylation and desaturation, to generate the styrylamine moiety. researchgate.netnih.gov This likely occurs after the ether linkage formation, leading to the characteristic conjugated system in the macrocycle.

The precise order of these modifications and the specific enzymes involved in each step of this compound biosynthesis are areas of ongoing research. However, the presence of the paracyclophane unit suggests a mechanism involving the tyrosine side chain being incorporated into the macrocycle. researchgate.net

Investigation of Key Enzymatic Transformations and Precursors

Elucidating the specific enzymatic transformations and identifying the direct precursors involved in this compound biosynthesis requires detailed biochemical studies. Research methods commonly employed in such investigations include:

Isotope Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., 13C, 15N, 2H) followed by analysis of the labeling pattern in the isolated natural product using techniques like NMR and mass spectrometry can reveal which exogenous compounds are incorporated and how their carbon or nitrogen skeletons are rearranged during biosynthesis. nih.govrsc.orgnih.govsymeres.comxenotech.comadesisinc.com For cyclopeptide alkaloids, labeled amino acids, particularly tyrosine and the other constituent amino acids, would be key precursors to investigate. Studies using 18O-labeling of the phenolic oxygen of tyrosine have been useful in understanding paracyclophane formation in related compounds, suggesting direct involvement of the phenolic oxygen in the macrocycle formation. rsc.org

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for each step, such as the N-methyltransferases, hydroxylases, cyclases (e.g., BURP-domain proteins), and enzymes involved in tyrosine modification, is crucial. This often involves transcriptome or genome mining to identify candidate genes, followed by cloning, expression, and in vitro or in vivo characterization of the recombinant enzymes. nih.govbeilstein-journals.orguom.ac.mu Reconstitution of enzymatic activity in vitro with proposed substrates can validate their roles in the pathway. nih.gov

Isolation of Intermediates: Identifying and isolating linear or partially modified cyclic peptide intermediates from the producing organism can provide direct evidence for the sequence of biosynthetic steps. mdpi.comnih.gov

While specific detailed enzymatic studies solely focused on this compound are limited in the provided search results, the general approaches outlined above are standard for elucidating the biosynthesis of complex natural products like cyclopeptide alkaloids. The total synthesis of this compound has been achieved, which can sometimes provide insights into plausible biosynthetic steps, particularly regarding macrocyclization. researchgate.netresearchgate.net

Comparative Biosynthesis Within the Mauritine Series

The Mauritine series encompasses a range of cyclopeptide alkaloids isolated from Ziziphus species, sharing a common structural scaffold but varying in their amino acid composition, modifications, and macrocycle size (e.g., 13-, 14-, or 15-membered rings). nih.govuantwerpen.beresearchgate.net this compound is a 14-membered ring cyclopeptide alkaloid. researchgate.net Other members like Mauritine D are also found in Ziziphus mauritiana. researchgate.net

Comparative biosynthetic studies within the Mauritine series and with other Ziziphus cyclopeptide alkaloids (such as the Nummularines, Jubanines, and Amphibines) can reveal common biosynthetic machinery and highlight the enzymatic variations that lead to structural diversity. researchgate.netuantwerpen.beresearchgate.netresearchgate.netresearchgate.net

Differences in the incorporated amino acids (e.g., the type of beta-hydroxy amino acid, the nature of the N-methylated terminal amino acid, or the presence of additional amino acids) suggest variability in the initial linear precursor peptides or the substrate specificity of the modifying enzymes. uantwerpen.beresearchgate.net For example, Mauritine K, a 5(14)-type cyclopeptide alkaloid from Ziziphus mauritiana, differs from this compound in its amino acid composition, containing leucine as the basic terminal amino acid and leucine and proline as ring-bound and additional amino acids, respectively. researchgate.netuantwerpen.be

Variations in the macrocyclization mechanism or the subsequent tailoring steps can lead to different ring sizes and structural features observed across the series. Understanding the enzymes responsible for these specific transformations in different Mauritine analogs can provide insights into the evolution of biosynthetic pathways in Ziziphus species. Comparative metabolomics and transcriptomics studies of different Ziziphus species or varieties producing different Mauritines could help identify the genes and enzymes correlated with the production of specific analogs. nih.gov

Mechanistic Elucidation of Mauritine A S Biological Activities Non Clinical

Anti-inflammatory and Immunomodulatory Potentials

Research into the anti-inflammatory and immunomodulatory effects of Mauritine A and related compounds often involves in vitro studies to understand their cellular and molecular mechanisms.

In Vitro Cellular Models for Inflammation Modulation

While direct studies specifically detailing this compound's effects in various in vitro cellular models for inflammation modulation were not extensively found, research on other natural compounds, including those from Ziziphus mauritiana (a source of this compound), provides context for potential mechanisms researchgate.netnih.gov. Studies on other natural extracts and compounds have utilized cellular models such as LPS-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6, IL-10, IL-12) scialert.netnih.gov. Inhibition of protein denaturation and protease activity are also employed as in vitro anti-inflammatory assays nih.gov. Immunomodulatory effects in vitro can be evaluated by assessing the proliferation of immune cells like T and B cells, as well as the phagocytic activity of neutrophils scialert.netresearchgate.net.

Molecular Targets and Signaling Pathways in Inflammatory Responses

Inflammatory responses are orchestrated by complex signaling pathways. Studies on various anti-inflammatory agents highlight key molecular targets and pathways that could potentially be influenced by compounds like this compound. These include the NF-κB, MAPK (ERK, JNK, p38), PI3K-Akt, and JAK-STAT signaling pathways researchgate.netnih.govresearchgate.net. These pathways regulate the expression of pro-inflammatory genes, cytokines, and chemokines researchgate.netqiagen.com. Inhibition of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also significant mechanisms of anti-inflammatory action scialert.netnih.gov. While specific data for this compound's direct interaction with these targets was not retrieved, its potential anti-inflammatory activity suggests involvement with one or more of these pathways.

Antioxidant Capacities and Oxidative Stress Mitigation

This compound is indicated to possess antioxidant properties ontosight.ai. Antioxidants play a crucial role in counteracting oxidative stress, which is implicated in various diseases, including inflammatory conditions and cancer academicjournals.orgnih.govaustinpublishinggroup.com.

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

Antioxidant compounds can exert their effects through various mechanisms, including the direct scavenging of free radicals such as reactive oxygen species (ROS) and reactive nitrogen species (RNS) semanticscholar.orgmdpi.comresearchgate.net. Common in vitro assays to evaluate radical scavenging activity include DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radical scavenging capacity, and superoxide (B77818) radical scavenging activity assays academicjournals.orgsemanticscholar.orgmdpi.comroquette.commdpi.com. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it academicjournals.orgmdpi.com. The reduction in absorbance of the radical solution (e.g., the change in color of DPPH from purple to yellow) is indicative of scavenging potential academicjournals.orgsemanticscholar.org. Antioxidants can also modulate ROS production by inhibiting enzymes responsible for their generation or by chelating metal ions that catalyze radical formation nih.govsemanticscholar.orgresearchgate.net.

Interaction with Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, antioxidants can also interact with and enhance the body's endogenous cellular antioxidant defense systems nih.govaustinpublishinggroup.com. These systems primarily involve enzymatic components such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) nih.govaustinpublishinggroup.com. These enzymes work in concert to detoxify ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx nih.gov. Some compounds can upregulate the expression or activity of these antioxidant enzymes, thereby bolstering the cellular defense against oxidative damage nih.govresearchgate.netacs.orgresearchgate.net. The Nrf2-ARE pathway is a key signaling pathway involved in regulating the expression of many antioxidant and cytoprotective genes, and activation of this pathway is a common mechanism by which compounds enhance cellular antioxidant defenses acs.org.

Anticancer and Cytotoxic Activity in Cell Lines

Studies suggest that this compound may possess anticancer or cytotoxic properties ontosight.ai. The evaluation of such activities is typically conducted using various cancer cell lines in vitro.

The cytotoxic potential of compounds is often assessed using assays like the MTT or Alamar Blue metabolic assays, which measure cell viability and proliferation doc-developpement-durable.orgresearchgate.netresearchgate.netoatext.com. A decrease in cell viability or inhibition of proliferation in treated cancer cells compared to untreated control cells indicates cytotoxic activity doc-developpement-durable.orgresearchgate.net. The half-maximal inhibitory concentration (IC50) value is commonly used to quantify the potency of a compound's cytotoxic effect on a specific cell line doc-developpement-durable.orgresearchgate.net.

Some studies on natural extracts have shown cytotoxic effects against various cancer cell lines, including leukemia (HL-60, Molt-4), cervical cancer (HeLa), liver cancer (HepG2), and oral cancer (KB) doc-developpement-durable.orgresearchgate.netresearchgate.netoatext.com. The mechanism underlying the anticancer activity of many natural compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells doc-developpement-durable.orgresearchgate.net. Hallmarks of apoptosis include membrane blebbing, cytoplasmic condensation, DNA fragmentation, and the activation of caspases (e.g., caspase-3, -7, -9) and cleavage of proteins like PARP doc-developpement-durable.orgresearchgate.net. Compounds can induce apoptosis through various pathways, including the mitochondrial pathway or the death receptor pathway researchgate.netdoc-developpement-durable.org. Increased intracellular ROS production and decreased mitochondrial membrane potential have also been observed in cancer cells treated with cytotoxic natural extracts, suggesting oxidative stress-mediated cytotoxicity and apoptosis researchgate.netscielo.org.za.

While specific detailed research findings on this compound's cytotoxic activity in various cell lines and its precise molecular mechanisms were not extensively available in the provided search results, the general approaches and mechanisms described for other natural compounds, particularly those from Ziziphus mauritiana or marine sources, provide a framework for understanding how this compound might exert its effects nih.govdoc-developpement-durable.orgresearchgate.netresearchgate.netoatext.comscielo.org.za.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Studies have indicated that this compound can influence cancer cell proliferation by inducing apoptosis and cell cycle arrest. This is a common mechanism explored for potential anticancer agents, where compounds aim to trigger programmed cell death or halt the cell division process in cancerous cells. mdpi.comfrontiersin.org While the provided search results mention the induction of apoptosis and cell cycle arrest by other compounds and plant extracts, direct specific data on this compound's effect on apoptosis and cell cycle arrest in cancer cells is not explicitly detailed in the snippets. However, the broader context of cyclopeptide alkaloids and plant extracts from Ziziphus species being investigated for cytotoxicity against cancer cell lines suggests this is an area of research relevant to this compound. oatext.comactanaturae.ru For instance, extracts from other Mauritian endemic plants have shown the ability to induce G2/M phase cell cycle arrest and inhibit the growth of oesophageal squamous cell carcinoma cells. actanaturae.ru Similarly, other flavonoids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines by downregulating proto-oncogenes and upregulating tumor suppressor genes. mdpi.comcaymanchem.com

Specific Enzyme Inhibition (e.g., 11β-Hydroxysteroid Dehydrogenase 1)

This compound has demonstrated inhibitory activity against specific enzymes. Notably, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.govresearchgate.net This enzyme plays a crucial role in converting inactive glucocorticoids into active ones, primarily in metabolic tissues like the liver, adipose tissue, pancreas, and skeletal muscle. frontiersin.org Elevated activity of 11β-HSD1 is associated with metabolic disorders, including type 2 diabetes mellitus. frontiersin.org

In vitro studies have determined the inhibitory concentration 50 (IC₅₀) values for this compound against 11β-HSD1. For human 11β-HSD1, the IC₅₀ was reported as 52.0 μg/mL, while for mouse 11β-HSD1, it was 31.2 μg/mL. nih.govresearchgate.net This indicates that this compound can inhibit the activity of this enzyme, suggesting a potential area for further investigation related to metabolic regulation.

Here is a table summarizing the 11β-HSD1 inhibitory activity of this compound:

| Enzyme Target | Species | IC₅₀ (μg/mL) | Citation |

| 11β-Hydroxysteroid Dehydrogenase 1 | Human | 52.0 | nih.govresearchgate.net |

| 11β-Hydroxysteroid Dehydrogenase 1 | Mouse | 31.2 | nih.govresearchgate.net |

Antimicrobial Spectrum and Modes of Action

Research has explored the potential of this compound and extracts containing it for antimicrobial activities against various pathogens, including bacteria, fungi, and parasites. ubaya.ac.idiaea.orgneliti.combioline.org.br

Antibacterial and Antifungal Activity Against Pathogens

Extracts from Ziziphus mauritiana, a plant known to contain cyclopeptide alkaloids like this compound, have been investigated for their antibacterial and antifungal properties. Studies have screened these extracts against various bacterial strains, including Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Enterobacter, Klebsiella pneumoniae), as well as fungi such as Candida albicans and Aspergillus niger. iaea.orgtandfonline.com

While some plant extracts showed antibacterial activity, in some cases, this activity was lost after the removal of tannins, suggesting that other components are responsible for the observed effects in certain species. tandfonline.comtandfonline.com Different fractions of Ziziphus mauritiana extracts have shown varying degrees of activity against bacterial and fungal pathogens. For example, a butanol fraction presented encouraging antibacterial activity, while an n-hexane fraction showed wider zones of inhibition against fungi. iaea.org The presence of secondary metabolites such as tannins, steroids, saponins, and flavonoids in Ziziphus mauritiana leaves has been linked to their antibacterial properties. neliti.com

Antiplasmodial Efficacy and Parasite Target Interactions

Cyclopeptide alkaloids, including those found in Ziziphus species, have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.govresearchgate.net Studies have evaluated the in vitro activity of isolated cyclopeptide alkaloids against multidrug-resistant strains of Plasmodium falciparum. researchgate.net

Research suggests that the antiplasmodial properties of Ziziphus may be attributed to the presence of cyclopeptide alkaloids. researchgate.net While specific details on this compound's direct interaction with parasite targets are not extensively detailed in the provided snippets, the antiplasmodial activity of cyclopeptide alkaloids from Ziziphus mauritiana has been reported, with some compounds showing potent activity. researchgate.netnih.gov For instance, mauritine M and nummularine H have exhibited significant antimycobacterial activity. researchgate.net Structure-activity relationship studies on cyclopeptide alkaloids have indicated that certain structural features, such as the size of the macrocyclic ring and the presence of specific functional groups, may influence antiplasmodial activity. researchgate.net Potential parasite targets for antimalarial drugs include vital metabolic enzymes in Plasmodium. nih.gov

Antiviral Potential and Molecular Docking Studies (e.g., SARS-CoV-2 PLpro)

Mauritine compounds, including this compound, have been investigated for their potential antiviral properties, particularly in the context of SARS-CoV-2. tandfonline.comubaya.ac.id In silico studies utilizing molecular docking have been conducted to evaluate the affinity of Mauritine compounds towards the SARS-CoV-2 papain-like protease (PLpro). tandfonline.comubaya.ac.idresearchgate.netx-mol.netresearchgate.net PLpro is a crucial enzyme for viral replication and immune evasion, making it a significant target for antiviral drug development. tandfonline.comresearchgate.netresearchgate.net

Molecular docking simulations have revealed that Mauritine compounds can interact with the PLpro receptor through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.comubaya.ac.id this compound has shown promising affinity towards SARS-CoV-2 PLpro in these studies, with a reported free binding energy value of -8.58 kcal/mol and an inhibition constant of 0.51724 μM. tandfonline.comubaya.ac.id These in silico findings suggest this compound as a potential candidate for anti-COVID-19 therapy due to its favorable binding characteristics compared to other Mauritine derivatives. tandfonline.comubaya.ac.id

Here is a table summarizing the in silico binding data of this compound with SARS-CoV-2 PLpro:

| Target Enzyme | Compound | Free Binding Energy (kcal/mol) | Inhibition Constant (μM) | Interaction Types | Citation |

| SARS-CoV-2 PLpro | This compound | -8.58 | 0.51724 | Hydrogen bonds, hydrophobic, electrostatic interactions | tandfonline.comubaya.ac.id |

Neuropharmacological and Central Nervous System Research

Neuropharmacology is the scientific discipline that studies the effects of drugs on the central nervous system. nih.govaston.ac.uk While the provided search results discuss neuropharmacology in a general context, including the study of how drugs interact with the nervous system and the development of therapies for neurological and neuropsychiatric disorders, there is no specific information directly linking this compound to neuropharmacological or central nervous system research in the provided snippets. nih.govaston.ac.ukeducationinireland.commoleculardevices.comucl.ac.uk Some cyclopeptide alkaloids have been tested for antidepressant behavior in mice, but the results specifically for this compound in this context are not detailed in the search results. nih.govresearchgate.net

Anxiolytic and Sedative Effects in Pre-Clinical Animal Models

Studies utilizing pre-clinical animal models have explored the potential anxiolytic and sedative effects of extracts containing cyclopeptide alkaloids, including this compound, derived from Ziziphus species. Animal models are widely used in the development of new drugs for neuropsychiatric disorders, providing insights into potential mechanisms of action. nih.govresearchgate.netnih.gov While specific detailed studies focusing solely on isolated this compound for these effects are limited in the provided search results, research on Ziziphus mauritiana extracts, which contain this compound, has indicated sedative and anticonvulsant activity in mice and rats. rjsvd.com One study noted that a Ziziphus mauritiana extract significantly reduced locomotor activity and increased pentobarbitone-induced sleeping time in a dose-dependent manner, supporting a sedative action. rjsvd.com Another review mentions that Ziziphus jujuba, another species containing this compound, is traditionally used as a hypnotic-sedative and anxiolytic. phcogrev.com Further research is needed to isolate the specific contribution of this compound to these observed effects in animal models and to elucidate the precise mechanisms involved, potentially through interaction with neurotransmitter systems like the GABAergic system, which is known to be involved in anxiety and sedation. jscimedcentral.com

Anti-Neurodegenerative Potential and Related Cellular Pathways

The potential of natural compounds, including alkaloids, in addressing neurodegenerative diseases is an area of active research. nih.govmdpi.com Neuroinflammation and oxidative stress are recognized as critical factors in the onset and progression of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. nih.govmedtigo.com Microglia, the brain's resident immune cells, play a significant role in neuroinflammation, and their activation can contribute to neuronal damage. medtigo.commdpi.com Modulating microglial function and mitigating neuroinflammation are considered potential therapeutic strategies for neurodegenerative disorders. mdpi.comfindaphd.com While direct studies specifically detailing this compound's anti-neurodegenerative potential and its effects on related cellular pathways like microglial modulation were not extensively found in the provided results, the broader context of research on natural compounds from Ziziphus species and cyclopeptide alkaloids suggests potential in this area. Some studies on Ziziphus species have indicated antioxidant and anti-inflammatory properties researchgate.netpakbs.org, which could be relevant to combating oxidative stress and neuroinflammation associated with neurodegeneration. Further investigation is required to determine if this compound specifically exhibits anti-neurodegenerative effects and to identify the cellular and molecular pathways through which it might exert such actions.

Other Biological Activities Investigated

Antipyretic Properties

Research on Ziziphus mauritiana leaves, which contain this compound, has explored their antipyretic properties in animal models. Studies have evaluated the ability of extracts to reduce fever induced by substances like brewer's yeast in rats. researchgate.netacs.org One study demonstrated that a methanolic extract of Ziziphus mauritiana leaves showed a gradual reduction in rectal temperatures in pyretic rats, suggesting antipyretic activity. researchgate.net The antipyretic potential of compounds is often linked to their ability to modulate inflammatory pathways. acs.orgnih.gov

Antiemetic Properties

The antiemetic properties of Ziziphus mauritiana formulations have also been investigated. rjsvd.com Emesis (nausea and vomiting) can be triggered by various factors, and antiemetic drugs work through different mechanisms, often involving the modulation of neurotransmitter receptors. rheuma.com.aunih.govahdbonline.com While the specific role of this compound in the antiemetic effects of Ziziphus mauritiana extracts is not explicitly detailed in the provided search results, the plant as a whole has been reported to possess antiemetic properties. rjsvd.com Further studies are needed to isolate and evaluate this compound for this specific activity and to understand its mechanism of action.

Hepatoprotective Effects

The hepatoprotective activity of Ziziphus species, the source of this compound, has been a subject of research in experimental animal models. Studies have investigated the protective effects of Ziziphus mauritiana extracts against liver damage induced by toxins such as carbon tetrachloride (CCl4) or paracetamol in rats. researchgate.netinformativejournals.comresearchgate.netijcrt.orgbiomedpharmajournal.org These studies often assess markers of liver function, such as serum enzyme levels (AST, ALT, ALP) and total protein, as well as histopathological changes in liver tissue. ijcrt.orgjcdr.net Research indicates that extracts from Ziziphus mauritiana have shown significant hepatoprotective activity, evidenced by the reduction in elevated liver enzymes and improved liver architecture in toxin-induced liver injury models. ijcrt.orgjcdr.net The observed hepatoprotective effects in these studies suggest that compounds present in Ziziphus mauritiana, potentially including this compound, may play a role in protecting the liver from damage. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Specific Structural Modifications with Biological Potency

Studies on cyclopeptide alkaloids, including Mauritine A and its derivatives, have provided insights into how structural modifications impact biological potency. Preliminary qualitative SAR studies on a library of cyclopeptide alkaloids indicated that a 13-membered macrocyclic ring might be preferable over a 14-membered one for antiplasmodial activity. mdpi.com The presence of a β-hydroxy proline moiety has also been suggested to correlate with higher antiplasmodial activity. mdpi.com Additionally, modifications such as methoxylation or hydroxylation of the styrylamine (B14882868) moiety within the ring could be important for antiplasmodial activity. mdpi.com

Variations in the amino acid composition of the side chain can also affect biological activity. For instance, in the case of jubanines-F and -G, which differ only by one amino acid in the side chain (valine vs. isoleucine), a significant difference in antiplasmodial activity was observed, indicating that the specific aliphatic amino acid in the side chain influences the activity. nih.gov Further research is needed to fully confirm the importance of specific groups like the methoxy (B1213986) group and the β-hydroxy proline moiety, and to determine the exact role of different aliphatic amino acids in either the macrocyclic ring or the side chain. mdpi.com

Influence of Macrocyclic Ring System and Side Chain Variations on Activity

The macrocyclic ring system is a defining feature of cyclopeptide alkaloids and plays a significant role in their biological activity. The size of the macrocycle (e.g., 13-membered vs. 14-membered) has been shown to influence activity, as observed in antiplasmodial studies where 13-membered rings appeared to be favored. mdpi.com The rigidity and conformation imposed by the macrocyclic structure are crucial for effective binding to biological targets. drugdiscoverynews.com

Development and Validation of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed for cyclopeptide alkaloids to establish quantitative correlations between molecular descriptors and biological activity. These models aim to provide a predictive framework for assessing the potential activity of new or modified compounds before experimental synthesis and testing. mdpi.com

Studies have utilized methods such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR) to build QSAR models. mdpi.com These models link a set of molecular descriptors, calculated for the lowest energy conformers of the compounds, with their observed biological activity, such as antiplasmodial activity. mdpi.com The development process involves calculating various molecular descriptors that capture different aspects of the chemical structure, including electronic, steric, and lipophilic properties. mdpi.com

Validation of QSAR models is a critical step to ensure their reliability and predictive power. This typically involves using methods like cross-validation (e.g., 10-fold cross-validation) and external validation using independent test sets. researcher.lifemauritiusattractions.com Statistical parameters such as R² (coefficient of determination) and RMSE (Root Mean Squared Error) are used to evaluate the goodness of fit, robustness, and predictive ability of the models. researcher.lifemauritiusattractions.comresearchgate.net Acceptable QSAR models should meet certain criteria, such as having an R² value above a certain threshold and a small difference between training and validation R² values. mauritiusattractions.com

QSAR models can indicate the most important molecular descriptors responsible for the observed biological activity, providing insights into the structural features that are crucial for potency. mdpi.com Predictions made by validated QSAR models for novel structures can guide the selection of promising candidates for synthesis and experimental evaluation. mdpi.com

Here is an example of how data from QSAR studies might be presented:

| Compound | IC₅₀ (µM) | Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Activity |

| This compound | - | - | - | - |

| Mauritine M | 3.7 doc-developpement-durable.org | - | - | - |

| Nummularine H | 4.5 doc-developpement-durable.org | - | - | - |

| Hemsine A | 7.3 doc-developpement-durable.org | - | - | - |

| Nummularine B | 10.3 doc-developpement-durable.org | - | - | - |

| Mauritine L | Inactive | - | - | - |

Computational Chemistry Approaches in Rational Compound Design

Computational chemistry plays a vital role in the rational design of new compounds with desired biological activities, complementing experimental approaches. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling are integral to this process. ubaya.ac.idresearchgate.net

Molecular docking is used to predict the binding mode and affinity of a compound to a biological target, such as an enzyme or receptor. nih.gov By simulating the interaction between the ligand (this compound or a derivative) and the target protein, researchers can gain insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. ubaya.ac.idnih.gov This information is valuable for understanding the molecular basis of activity and guiding structural modifications to improve binding affinity. drugdiscoverynews.com

Molecular dynamics simulations provide a more dynamic view of the ligand-target interaction, accounting for the flexibility of both the compound and the protein. ubaya.ac.id These simulations can reveal the stability of the complex over time and provide more accurate estimates of binding free energy compared to rigid docking methods. ubaya.ac.id

Computational chemistry approaches, including QSAR and molecular modeling, enable the in silico evaluation of large libraries of compounds, allowing for efficient screening and prioritization of candidates for synthesis and experimental testing. mavenrs.com This rational design approach, guided by computational predictions, can accelerate the drug discovery process and reduce the resources required compared to purely experimental screening. mavenrs.com

Furthermore, computational methods can assist in understanding the impact of structural changes on physicochemical properties relevant to drug activity, such as solubility, lipophilicity, and the number of hydrogen bond donors and acceptors, which are known to influence biological activity and absorption. ubaya.ac.id

The integration of computational chemistry with experimental studies is a powerful strategy for the rational design and optimization of this compound derivatives with enhanced biological potency and desirable properties. nih.govdrugdiscoverynews.com

Future Directions and Research Opportunities

Development of Advanced Analytical and Characterization Techniques

Future research on Mauritine A necessitates the refinement and development of advanced analytical techniques for its detection, quantification, and structural characterization. While current methods provide foundational data, more sensitive and specific techniques are needed to study its behavior in complex biological matrices and environmental samples. This includes exploring hyphenated techniques that combine separation methods with advanced spectroscopic or spectrometric detection, potentially allowing for the identification of subtle structural variations or metabolites. The application of spectrophotoscopic and analytical techniques has been proposed for better characterization of components in other analyses conducted in Mauritius, suggesting a general need for advanced methods in regional research ajol.info. Advances in analytical techniques are also crucial for ensuring product stability and quality, which could be relevant for any future applications of this compound sepscience.com.

Exploration of Uninvestigated Biological Activities and Therapeutic Applications

While some biological activities of this compound have been explored, a vast landscape of potential therapeutic applications remains uninvestigated. Research could focus on high-throughput screening to identify novel bioactivities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, or neuroprotective effects. For instance, in silico analysis has suggested this compound as a promising candidate for inhibiting the SARS-CoV-2 papain-like protease (PLpro), indicating potential antiviral properties that warrant further investigation through in vitro and in vivo studies. ubaya.ac.idtandfonline.com. The exploration of biological activity from natural compounds, including those from the flora of Mauritius where this compound is found, is an active area of research, highlighting the potential for discovering new therapeutic agents researchgate.netmdpi.com. Future studies could also delve into the underlying mechanisms of any observed biological effects.

Biotransformation Studies and Metabolite Profiling

Understanding the biotransformation of this compound within biological systems is crucial for assessing its pharmacokinetic profile and potential efficacy. Future research should focus on identifying the metabolic pathways involved in its breakdown, the enzymes responsible, and the resulting metabolites. Metabolite profiling using advanced analytical techniques would provide insights into how the compound is processed and eliminated by the body. This knowledge is essential for predicting its bioavailability, half-life, and potential interactions. Research in biotransformation is an ongoing field, with conferences dedicated to discussing advancements and future strategies internationalconferencealerts.comiser.org.inresearchfora.net. Studies on biotransformation and the removal of substances in environmental contexts, such as heavy metals, also highlight the importance of understanding how biological systems process external compounds researchgate.net.

Synthetic Biology and Chemoenzymatic Production of this compound and Analogs

The complex structure of this compound presents challenges for large-scale synthesis. Future directions include exploring synthetic biology and chemoenzymatic approaches to develop more efficient and sustainable methods for its production. This could involve engineering microorganisms or enzyme systems to synthesize this compound or its precursors, potentially leading to higher yields and reduced environmental impact compared to traditional chemical synthesis. Research into the total synthesis of cyclopeptide alkaloids, including this compound, has been pursued, with strategies developed for forming their complex structures researchgate.netresearchgate.netacs.org. Advances in synthesis programs, particularly in areas like climate change research, demonstrate the potential for collaborative and innovative approaches in complex scientific endeavors clareprogramme.org.

Q & A

Q. What experimental methodologies are recommended for characterizing Mauritine A's structural and chemical properties?

To confirm this compound's identity, employ spectroscopic techniques (e.g., NMR for proton/carbon environments, mass spectrometry for molecular weight) and chromatographic methods (HPLC for purity assessment). For novel compounds, provide elemental analysis and compare spectral data with literature for known analogs. Experimental protocols must detail solvent systems, instrumentation parameters, and purity thresholds (>95%) to ensure reproducibility .

Q. How were this compound's initial anti-COVID-19 properties identified, and what computational tools were pivotal?

Initial studies used molecular docking (AutoDock Tools 4.2) to predict binding affinity to SARS-CoV-2 PLpro. This compound showed a binding free energy of -8.58 kcal/mol and inhibition constant (Ki) of 0.51724 mM, suggesting competitive inhibition. SwissADME evaluated drug-likeness, while Toxtree 3.1.0 assessed toxicity. Validate docking results with molecular dynamics (MD) simulations (e.g., RMSD/RMSF stability metrics) .

Q. What key in silico parameters are critical for evaluating this compound's binding interactions with viral targets?

Prioritize (1) grid box dimensions (ensuring full coverage of PLpro's catalytic site), (2) scoring functions (e.g., AutoDock Vina), and (3) ligand flexibility (rotatable bonds). Cross-validate results with multiple docking software (e.g., Glide, GOLD) to reduce algorithmic bias. Report RMSD values <2.0 Å to confirm pose reproducibility .

Q. How are this compound's ADME properties assessed, and what thresholds define drug-likeness?

Use SwissADME to calculate Lipinski parameters: molecular weight (<500 Da), log P (<5), hydrogen bond donors (<5), and acceptors (<10). This compound complies with log P (2.93) and molecular weight (487.58 Da) but requires in vitro validation of permeability (Caco-2 assays) and metabolic stability (microsomal assays) .

Q. What are the primary sources of this compound, and how does extraction efficiency impact research outcomes?

this compound is isolated from Ziziphus spina-christi. Optimize extraction using ethanol/water mixtures (70:30 v/v) and sonication. Quantify yield via LC-MS and compare with synthetic routes (e.g., solid-phase peptide synthesis) to address natural source variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico binding predictions and in vitro efficacy data for this compound?

Discrepancies may arise from solvation effects or target flexibility. Address this by:

- Performing MD simulations (>100 ns) to assess binding stability under physiological conditions.

- Validating with fluorescence-based enzymatic assays (e.g., PLpro inhibition IC50).

- Applying machine learning models (e.g., Random Forest) to integrate docking scores with physicochemical descriptors .

Q. What experimental design considerations are essential for validating this compound's antiviral activity in cellular models?

- Use Vero E6 cells infected with SARS-CoV-2 (MOI 0.1) and measure viral load via RT-qPCR.

- Include controls (remdesivir as positive, DMSO as negative).

- Assess cytotoxicity (CC50) via MTT assays and calculate selectivity index (SI = CC50/IC50).

- Replicate experiments across three independent trials to ensure statistical power .

Q. How can structural modifications optimize this compound's efficacy-toxicity balance?

- Perform SAR studies by modifying peptide side chains (e.g., substituting hydrophobic residues).

- Evaluate toxicity via Toxtree’s Cramer classification and Ames mutagenicity assays.

- Prioritize analogs with LD50 > 500 mg/kg (rodent models) and therapeutic indices >10 .

Q. What challenges arise in synthesizing this compound analogs, and how can purity be assured?

Challenges include epimerization during cyclization and low yields. Mitigate by:

- Using Fmoc-based SPPS with HATU activation.

- Purifying via preparative HPLC (C18 column, 0.1% TFA gradient).

- Characterizing intermediates with HRMS and 2D NMR (COSY, HSQC) .

Q. How can multi-omics approaches enhance understanding of this compound's mechanism of action?

Integrate transcriptomics (RNA-seq of treated cells) to identify dysregulated pathways (e.g., NF-κB) and proteomics (LC-MS/MS) to detect PLpro interaction partners. Validate findings with CRISPR-Cas9 knockouts of candidate genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.